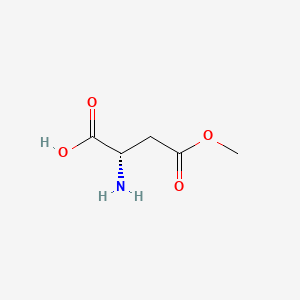

4-Methyl hydrogen L-aspartate

Beschreibung

Historical Perspectives and Research Trajectory

The study of aspartic acid and its derivatives has a long history, with initial observations of L-asparagine hydrolysis dating back to the early 20th century. spandidos-publications.com However, the specific synthesis and investigation of its methylated forms, such as 4-Methyl hydrogen L-aspartate, became more prominent as chemical synthesis techniques advanced. The development of methods for the esterification of amino acids, often utilizing reagents like methanol (B129727) and thionyl chloride or trimethylchlorosilane, provided researchers with the means to create specific derivatives like this compound. google.comnih.gov

Early research into aspartic acid derivatives was often driven by the desire to understand their roles in biological processes. Aspartic acid itself is a crucial component in the biosynthesis of other amino acids and plays a role in neurotransmission. ontosight.aiwikipedia.org This led to investigations into how modifications to its structure, such as methylation, might alter its biological activity. The hydrochloride salt of this compound, for instance, is noted for its solubility and use in various biochemical assays. chemicalbook.comontosight.ai The trajectory of research has seen the compound used as a building block in the synthesis of more complex molecules, including peptides and potential pharmaceutical compounds. xinchem.comcymitquimica.com For example, it has been used in the synthesis of peptide inhibitors and other molecules with potential therapeutic applications.

Academic Significance within Amino Acid Chemistry and Biochemistry

The significance of this compound in academic research stems from its utility as a modified amino acid that allows for the exploration of structure-function relationships in various biological systems.

In the realm of amino acid chemistry , this compound serves as a key intermediate in synthetic organic chemistry. xinchem.com Its protected carboxyl group allows for selective reactions at other sites on the molecule, making it a valuable tool in the stepwise synthesis of peptides and other complex organic structures. cymitquimica.com The use of protecting groups, such as the Fmoc group, in conjunction with the methyl ester, facilitates the controlled assembly of peptide chains. cymitquimica.com

From a biochemical perspective, derivatives of L-aspartic acid are instrumental in studying metabolic pathways and enzyme mechanisms. cymitquimica.comwhiterose.ac.uk As an analogue of the natural substrate, this compound can be used to probe the active sites of enzymes that interact with aspartic acid. For example, studies on L-aspartate oxidase and other aminotransferases benefit from the use of such derivatives to understand substrate specificity and catalytic processes. whiterose.ac.uknih.gov Furthermore, given the role of aspartate as an excitatory neurotransmitter, its methylated derivatives are employed in neurochemical research to investigate receptor binding and transporter function. ontosight.aismolecule.combergleslab.com While much of the neurochemical research has focused on the D-isomer and N-methyl-D-aspartate (NMDA) receptors, the L-isomer and its derivatives contribute to a broader understanding of glutamate (B1630785) and aspartate signaling pathways. plos.orgnih.gov

The compound's physical and chemical properties are well-documented, providing a solid foundation for its application in research.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H9NO4 | nih.govchemsrc.comchemicalbook.com |

| Molecular Weight | 147.13 g/mol | nih.govchemsrc.comchemicalbook.com |

| IUPAC Name | (2S)-2-amino-4-methoxy-4-oxobutanoic acid | nih.gov |

| CAS Number | 2177-62-0 | nih.govchemicalbook.com |

| Solubility | Soluble in water, alcohols, and esters. xinchem.com | xinchem.com |

The synthesis of this compound can be achieved through the esterification of L-aspartic acid with methanol. nih.govxinchem.com One common method involves the use of thionyl chloride, while another employs trimethylchlorosilane as a catalyst for a milder reaction. google.comnih.gov

Interactive Data Table: Synthesis Parameters

| Reagents | Conditions | Reference |

| L-aspartic acid, Methanol, Thionyl chloride | Acidic conditions | google.com |

| L-aspartic acid, Methanol, Trimethylchlorosilane | Room temperature | nih.gov |

| L-aspartate-beta-methyl ester hydrochloride, tert-Butyl dicarbonate (B1257347), Triethylamine | Room temperature | google.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRYFUVVWOMLLP-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25513-53-5 | |

| Record name | L-Aspartic acid, 4-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25513-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501309375 | |

| Record name | Aspartic acid β-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-62-0 | |

| Record name | Aspartic acid β-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid 4-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid β-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl Hydrogen L Aspartate and Its Analogues

Regio- and Stereoselective Esterification Approaches

The presence of two carboxylic acid groups in L-aspartic acid presents a significant challenge for selective esterification. Without careful control, a mixture of α- and β-esters, as well as the diester, can be formed, complicating purification and reducing the yield of the desired product.

Selective Methylation of L-Aspartic Acid

The direct methylation of L-aspartic acid to produce 4-methyl hydrogen L-aspartate requires conditions that favor the esterification of the β-carboxylic acid over the α-carboxylic acid. One common approach involves the use of methanol (B129727) with an acid catalyst, such as hydrogen chloride or sulfuric acid. The regioselectivity of this reaction is influenced by several factors.

For instance, using anhydrous methanolic hydrogen chloride can promote the formation of the β-methyl ester hydrochloride. The protonation of the more acidic α-carboxyl group by the strong acid directs the nucleophilic attack of methanol to the β-position. Another method involves reacting L-aspartic acid with methanol in the presence of thionyl chloride. google.com

Key parameters for achieving high regioselectivity and yield include:

Catalyst Stoichiometry: An excess of the acid catalyst can help to ensure the protonation of the α-carboxyl group.

Reaction Time and Temperature: Optimizing the reaction time and temperature is crucial to maximize the formation of the desired monoester while minimizing the production of the diester byproduct. nih.gov

Utilization of Protective Groups in Aspartate Ester Synthesis

To overcome the challenges of direct selective esterification, chemists often employ protecting groups to temporarily block one of the functional groups, thereby directing the reaction to the desired site.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acid chemistry due to its stability under many reaction conditions and its ease of removal under acidic conditions. In the synthesis of aspartate esters, the amino group of L-aspartic acid is first protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com

With the amino group protected, one of the carboxylic acid groups can be selectively esterified. For instance, to synthesize an α-ester, the β-carboxylic acid can be protected, often as a benzyl (B1604629) ester, before methylation of the α-carboxylic acid. nih.gov Alternatively, direct esterification of Boc-L-aspartic acid can sometimes yield the desired monoester, although regioselectivity can still be a challenge. The Boc group can be removed at the end of the synthesis using acids like trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. google.comnih.gov

Table 1: Boc-Protection in L-Aspartic Acid Ester Synthesis

| Step | Reagents & Conditions | Purpose | Typical Yield |

|---|---|---|---|

| Boc Protection | Boc₂O, base (e.g., TEA, NaHCO₃), solvent (e.g., DCM, THF/water) | Protects the amino group to prevent side reactions. | >95% google.com |

| Esterification | Alcohol (e.g., Methanol, Benzyl bromide), coupling agent or catalyst | Forms the desired ester at the unprotected carboxylic acid. | Varies |

| Boc Deprotection | Acid (e.g., TFA in DCM, HCl in dioxane) | Removes the Boc group to yield the final product. | 92-95% google.com |

This table is interactive. Click on the headers to sort.

Benzyl esters are another valuable tool in the synthesis of aspartate derivatives. They are stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenolysis, a mild method that typically does not affect other functional groups like methyl esters or Boc groups. nih.govcymitquimica.com

In a typical strategy, L-aspartic acid can be converted to its β-benzyl ester. nih.gov With the β-carboxyl group protected, the α-carboxyl group can be esterified. Subsequent removal of the benzyl group via hydrogenolysis using a palladium catalyst (Pd/C) yields the α-ester. nih.gov A synthetic route for L-aspartic acid-4-methyl ester-1-benzyl ester starts with the readily available L-aspartic acid-beta-methyl ester hydrochloride. google.com The process involves Boc protection, followed by esterification with benzyl bromide, and finally deprotection of the Boc group. google.com

Impact of Reaction Conditions on Esterification Yield and Purity

The yield and purity of the final ester product are highly dependent on the specific reaction conditions employed.

| Parameter | Effect on Yield and Purity |

| Solvent | The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting reaction rates and selectivity. Polar aprotic solvents like DMF may enhance selectivity. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, such as the diester or products of racemization. Lower temperatures can improve selectivity but may require longer reaction times. |

| Catalyst | The type and amount of catalyst are critical. Acid catalysts like HCl or H₂SO₄ are common for esterification with simple alcohols. For more complex esterifications, coupling agents might be used. |

| Purity of Reactants | The purity of the starting materials, including L-aspartic acid and the alcohol, is essential for obtaining a high-purity product. |

| Work-up and Purification | The method of isolation and purification, such as precipitation, crystallization, or chromatography, plays a crucial role in the final purity of the ester. google.com |

This table is interactive. Click on the headers to sort.

Chemo-Enzymatic Synthesis Routes for L-Aspartate Derivatives

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. Enzymes can offer remarkable regio- and stereoselectivity under mild reaction conditions, often outperforming purely chemical methods. nih.govresearchgate.net

Several enzymes have been utilized for the synthesis of L-aspartate derivatives. For example, lipases and esterases can catalyze the selective formation of β-esters. In one approach, a symmetrical diester of aspartic acid can be selectively hydrolyzed at the α-ester position by an enzyme like Alcalase, yielding the β-protected aspartic acid derivative with high efficiency. researchgate.net

Another powerful chemo-enzymatic strategy involves the use of ammonia (B1221849) lyases. Engineered variants of methylaspartate ammonia lyase (MAL) have been developed to catalyze the asymmetric addition of various nucleophiles to fumarate (B1241708) derivatives, producing a wide range of substituted L-aspartic acids. d-nb.info Similarly, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, yielding N-substituted L-aspartic acid derivatives with excellent enantiomeric excess. acs.org These enzymatic steps are often combined with subsequent chemical transformations to produce complex target molecules. nih.govacs.org

This approach offers a sustainable and step-economic alternative to traditional multi-step chemical syntheses. d-nb.info The high selectivity of the enzymatic step often simplifies purification and leads to products with high optical purity. acs.org

Emerging Synthetic Strategies for Aspartate Analogues

The development of novel synthetic routes for aspartate analogues is driven by the need for highly efficient, stereoselective, and scalable methods to produce structurally diverse compounds. These analogues are crucial for investigating biological processes, such as their role as inhibitors of excitatory amino acid transporters (EAATs). nih.gov Recent advancements have moved beyond traditional multi-step syntheses, focusing on innovative chemoenzymatic and catalytic one-pot procedures that offer improved yields, selectivity, and sustainability. oup.comresearchgate.net

A significant emerging strategy involves the use of biocatalysis, particularly with engineered enzymes. oup.comnih.gov By combining the strengths of biocatalysis with modern chemical reactions, researchers can access complex structural motifs that were previously difficult to obtain. oup.comresearchgate.net Another powerful approach is the development of multistage, one-pot reactions where a single catalyst mediates several distinct transformations, streamlining the synthetic process. acs.orgresearchgate.net These cutting-edge methodologies represent a paradigm shift in the synthesis of non-canonical amino acids, including a wide array of aspartate derivatives. oup.comresearchgate.net

Chemoenzymatic Asymmetric Synthesis

A transformative approach for producing aspartate analogues is the use of engineered enzymes. nih.govnih.gov Methylaspartate ammonia lyase (MAL), which naturally catalyzes the conversion of 3-methylaspartate to 2-methylfumarate and ammonia, has been a key focus of protein engineering. nih.gov Through structure-based engineering, mutants of MAL have been developed that can accept a broader range of substrates. nih.govnih.gov

For instance, a single-active-site mutant, MAL-L384A, has been created to function as a biocatalyst for the stereoselective synthesis of various C-3 substituted aspartate derivatives. nih.gov This engineered enzyme facilitates the hydroamination of corresponding fumarate derivatives. This method has been successfully applied to synthesize a series of novel aspartate derivatives containing (cyclo)alkyloxy and (hetero)aryloxy substituents at the C-3 position. nih.gov A key advantage of this enzymatic approach is the high stereo- and regioselectivity, which is retained from the wild-type enzyme, allowing for the efficient production of optically pure compounds. nih.gov An example includes the highly enantio- and diastereoselective synthesis of threo-3-benzyloxyaspartate, a known inhibitor of neuronal excitatory glutamate (B1630785) transporters. nih.gov

The versatility of this chemoenzymatic strategy is demonstrated by the synthesis of a library of l-threo-3-substituted aspartate derivatives, which have been identified as potent, non-substrate pan-inhibitors of EAATs. nih.gov

Table 1: Chemoenzymatic Synthesis of C-3 Substituted Aspartate Analogues nih.gov

| Fumarate Precursor | Resulting Aspartate Analogue | Yield |

|---|---|---|

| Disodium 2-(benzyloxy)fumarate | l-threo-3-Benzyloxyaspartic acid | 71% |

| Disodium 2-(4-fluorobenzyloxy)fumarate | l-threo-3-(4-Fluorobenzyloxy)aspartic acid | 66% |

| Disodium 2-(naphthalen-2-ylmethoxy)fumarate | l-threo-3-(Naphthalen-2-ylmethoxy)aspartic acid | 72% |

| Disodium 2-((tetrahydrofuran-2-yl)methoxy)fumarate | l-threo-3-((Tetrahydrofuran-2-yl)methoxy)aspartic acid | 60% |

| Disodium 2-(thiophen-2-ylmethoxy)fumarate | l-threo-3-(Thiophen-2-ylmethoxy)aspartic acid | 68% |

Catalytic One-Pot Asymmetric Synthesis

Another significant advancement is the development of multistage, one-pot procedures mediated by a single catalyst. acs.orgresearchgate.net This approach offers a highly efficient route to optically enriched β-substituted aspartic acid derivatives from simple starting materials. acs.org In one such method, a chiral nucleophilic catalyst, benzoylquinine (BQ), mediates up to four or five distinct reaction steps within a single reaction vessel. acs.orgresearchgate.net

The sequence involves the following catalyst-mediated steps:

Dehydrohalogenation of an acid chloride to generate a ketene (B1206846). acs.org

Dehydrohalogenation of an α-chloroamine to form the corresponding imine. acs.org

A [2+2] cycloaddition of the ketene and imine to produce a reactive N-acyl-β-lactam intermediate. acs.org

Nucleophilic ring-opening of the β-lactam by an alcohol to yield the final β-substituted aspartic acid derivative. acs.org

This methodology is notable for its operational simplicity and the high levels of enantioselectivity and diastereoselectivity achieved in the final products. acs.org The success of the reaction hinges on the catalyst's ability to participate in each discrete stage of the synthetic pathway. acs.orgresearchgate.net

Table 2: One-Pot Asymmetric Synthesis of β-Substituted Aspartate Derivatives acs.org

| Acid Chloride | α-Chloroamine | Product | Yield | Diastereomeric Ratio | Enantiomeric Excess |

|---|---|---|---|---|---|

| Phenylacetyl chloride | N-Cbz-α-chloroglycine methyl ester | N-Cbz-β-benzyl-aspartate-α-methyl ester | 84% | >20:1 | 99% |

| Isovaleryl chloride | N-Cbz-α-chloroglycine methyl ester | N-Cbz-β-isobutyl-aspartate-α-methyl ester | 82% | >20:1 | 96% |

| Cyclohexanecarbonyl chloride | N-Cbz-α-chloroglycine methyl ester | N-Cbz-β-cyclohexyl-aspartate-α-methyl ester | 87% | >20:1 | 98% |

| 3-Phenylpropionyl chloride | N-Cbz-α-chloroglycine methyl ester | N-Cbz-β-phenethyl-aspartate-α-methyl ester | 85% | >20:1 | 99% |

Other Novel Methodologies

Beyond chemoenzymatic and one-pot catalytic systems, other innovative strategies for synthesizing aspartate analogues are emerging. The phase-transfer-catalyzed direct Mannich reaction provides an efficient pathway to differentially protected 3-aminoaspartate, a nitrogen analogue of dialkyl tartrate. nih.gov This method utilizes an N-spiro C2-symmetric chiral quaternary ammonium (B1175870) bromide as a catalyst to achieve high enantioselectivity. nih.gov

Furthermore, stereoselective routes to diaminopimelic acid (DAP) analogues, which are derivatives of aspartic acid, have been developed. acs.org One such strategy employs the stereoselective reduction of an enone-derived α-amino acid, followed by an Overman rearrangement of the resulting allylic alcohol to install the second amino group. acs.org These modular approaches provide access to orthogonally protected stereoisomers suitable for applications like peptide synthesis. acs.org

Enzymatic Transformations and Molecular Mechanisms Involving Aspartate Esters

Aspartate Aminotransferase (AST/AspAT) Catalysis

Aspartate aminotransferase, a quintessential pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, orchestrates the reversible transamination between L-aspartate and α-ketoglutarate to yield oxaloacetate and L-glutamate. nih.govwikipedia.org This process is fundamental to nitrogen metabolism, linking amino acid and carbohydrate metabolic pathways. The enzyme operates through a ping-pong kinetic mechanism, cycling between its PLP (pyridoxal 5'-phosphate) form and a pyridoxamine 5'-phosphate (PMP) intermediate. nih.gov

Reaction Mechanisms and Pyridoxal Phosphate (B84403) (PLP) Cofactor Interactions

The catalytic cycle of AST is a well-characterized process involving two distinct half-reactions. nih.gov In the first half-reaction, the enzyme in its PLP form reacts with the first substrate, L-aspartate, to produce the first product, oxaloacetate, and the enzyme is converted to its PMP form. nih.govwikipedia.org In the second half-reaction, the PMP form of the enzyme binds the second substrate, α-ketoglutarate, which then accepts the amino group to become L-glutamate, regenerating the PLP form of the enzyme. nih.gov

A critical initial step in this mechanism is transimination , where the internal aldimine, a Schiff base formed between the PLP cofactor and the ε-amino group of a conserved lysine (B10760008) residue (Lys258), is converted to an external aldimine with the incoming L-aspartate substrate. acs.orgproteopedia.org This process begins with the nucleophilic attack of the substrate's α-amino group on the C4' carbon of the PLP cofactor, forming a geminal diamine intermediate. acs.org Subsequently, a proton is transferred from the substrate's amino group to the phenolic oxygen of the PLP ring, facilitated by rotational movements of the PLP molecule. This proton is then relayed to the imine nitrogen of the active site lysine, leading to the release of the lysine's ε-amino group and the formation of the external aldimine. acs.orgnih.gov This released Lys258 then acts as a general base, abstracting a proton from the Cα of the substrate, which leads to the formation of a quinonoid intermediate. ebi.ac.uk Reprotonation at C4' of the cofactor and subsequent hydrolysis yield the α-keto acid product and the PMP form of the enzyme. proteopedia.org

The PLP cofactor is not merely a passive carrier of the amino group; its pyridine ring acts as an electron sink, stabilizing the negative charge that develops during the transition states of the reaction. ebi.ac.uk The protonation state of the PLP's pyridine nitrogen is crucial, and it maintains a hydrogen bond with the β-carboxylate group of an aspartate residue (Asp222) throughout the catalytic cycle. nih.gov

Substrate Specificity and Stereoselectivity

Aspartate aminotransferase exhibits a high degree of substrate specificity, showing the highest reactivity towards L-aspartate and L-glutamate. mdpi.comworthington-biochem.com The enzyme's active site is exquisitely shaped to accommodate these dicarboxylic amino acids. The binding of the substrate's carboxylate groups is a key determinant of this specificity. nih.gov Specifically, two highly conserved arginine residues, Arg386 and Arg292, play pivotal roles in anchoring the substrate. Arg386 interacts with the proximal α-carboxylate group, while Arg292, often from the adjacent subunit in the homodimer, binds the distal (side-chain) carboxylate group. nih.govmdpi.com This precise positioning not only ensures efficient catalysis but also largely dictates the enzyme's preference for acidic amino acids. nih.gov

The enzyme's remarkable selectivity is quantitatively demonstrated by its ability to discriminate against structurally similar amino acids. For instance, the human cytosolic AST (GOT1) is approximately 10⁶-fold less efficient at processing asparagine or glutamine, where the side-chain carboxylate is replaced by an amide group. mdpi.com This highlights the critical role of the electrostatic interaction between the substrate's side-chain carboxylate and the guanidinium group of Arg292. mdpi.comrcsb.org

While the wild-type enzyme is highly specific, its substrate preference can be altered through directed molecular evolution. Studies have successfully modified the enzyme to gain significant activity towards β-branched amino acids, demonstrating the plasticity of the enzyme's active site. pnas.orgnih.gov These engineered mutants often feature multiple amino acid substitutions, many of which are not in direct contact with the substrate, indicating that subtle, long-range effects can dramatically reshape the enzyme's specificity. nih.gov

| Substrate Specificity of Aspartate Aminotransferase | |

| Primary Substrates | L-Aspartate, L-Glutamate, α-Ketoglutarate, Oxaloacetate nih.govworthington-biochem.com |

| Key Recognition Residues | Arg386 (binds proximal carboxylate), Arg292 (binds distal carboxylate) nih.govmdpi.com |

| Discrimination Factor | ~10⁶-fold less efficient for asparagine/glutamine compared to aspartate/glutamate (B1630785) mdpi.com |

| Engineered Specificity | Directed evolution has successfully increased activity towards β-branched amino acids pnas.orgnih.gov |

Structural Basis for Catalysis and Conformational Changes

The catalytic prowess of AST is intrinsically linked to significant conformational changes that occur upon substrate binding. nih.gov The enzyme exists as a homodimer, with each subunit comprising a large and a small domain. proteopedia.orgnih.gov In the absence of a substrate, the enzyme adopts an "open" conformation. The binding of a substrate, such as L-aspartate, triggers a substantial domain closure, where the small domain rotates and moves towards the large domain. nih.govnih.gov This movement effectively sequesters the active site from the bulk solvent, creating a controlled microenvironment for catalysis. acs.org

This conformational change is functionally significant for several reasons. Firstly, it brings catalytic residues into their optimal positions for the reaction. For example, the movement of the small domain repositions Arg386 by about 3 Å, allowing it to form a crucial hydrogen bond with the substrate's α-carboxylate group. nih.gov Secondly, the closed conformation induces strain on the internal aldimine bond between PLP and Lys258, which is proposed to enhance catalysis by raising the ground state energy of the Michaelis complex. nih.gov This is accompanied by an increase in the pKa of the PLP-Lys258 aldimine, which facilitates the subsequent chemical steps. nih.gov Hydrogen-deuterium exchange experiments have confirmed that the enzyme structure becomes substantially tighter and less flexible during the formation of covalent transamination intermediates, reflecting this catalytically important conformational state. nih.govresearchgate.net Following the chemical transformations, the coenzyme tilts by approximately 30 degrees to facilitate the various stages of the reaction before rotating back. nih.gov Once the product is formed and released, the small domain moves back to its original open position. nih.gov

Low-Barrier Hydrogen Bond Involvement in Catalytic Site Preorganization

Recent advanced structural studies using joint X-ray and neutron crystallography have unveiled a fascinating feature within the AST active site: the presence of a low-barrier hydrogen bond (LBHB). nih.govosti.govresearchgate.net An LBHB is a particularly short and strong type of hydrogen bond where the hydrogen atom (or in this case, a deuterium atom) is shared almost equally between the two heteroatoms. nih.govosti.gov

Specifically, after the first half-reaction, when the cofactor is in the PMP form, an N⋯H⋯N LBHB is formed between the nitrogen atom of the PMP and the ζ-amino group of the catalytic Lys258. nih.gov This is a significant finding, as it represents the first experimental detection of an N⋯H⋯N LBHB in a protein structure. nih.gov The presence of this LBHB is believed to preorganize the active site for the second half-reaction. osti.govrsc.org By rigidly holding the PMP and Lys258 in a specific orientation, the LBHB facilitates the precise positioning required for the incoming ketoacid substrate (α-ketoglutarate) to bind and initiate the reverse transamination process. nih.govosti.gov Quantum chemical calculations have provided additional support for the existence and importance of this LBHB. nih.gov This discovery highlights a sophisticated mechanism of electrostatic and geometric preorganization that contributes to the enzyme's catalytic efficiency.

L-Aspartate Oxidase (Laspo) Activity and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis

L-Aspartate oxidase (Laspo), encoded by the nadB gene in bacteria, is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+). nih.govresearchgate.net It oxidizes L-aspartate to produce iminoaspartate, which is then used by quinolinate synthase in the next step of the pathway. nih.govmdpi.com A unique feature of Laspo, distinguishing it from many other amino acid oxidases, is its ability to use either molecular oxygen or fumarate (B1241708) as the final electron acceptor to reoxidize its reduced FADH₂ cofactor, allowing it to function under both aerobic and anaerobic conditions. nih.govbiorxiv.org

Mechanistic Studies of L-Aspartate Oxidation

The precise chemical mechanism of L-aspartate oxidation by Laspo has been a subject of detailed investigation, particularly because the enzyme shares structural similarities with the succinate dehydrogenase/fumarate reductase (SDH/FRD) family rather than typical amino acid oxidases. nih.gov This has led to the consideration of several possible mechanisms.

One proposed mechanism, analogous to that of other amino acid oxidases, involves the initial deprotonation of the substrate's α-amino group, followed by the transfer of a hydride ion from the Cα to the FAD cofactor. acs.org Kinetic isotope effect studies support this pathway, suggesting that the amine deprotonation and hydride transfer steps may be concerted. acs.org

An alternative mechanism, drawing from its similarity to SDH, suggests that the reaction could initiate with the deprotonation of L-aspartate at the C3 position by an active site base. This would be followed by a hydride transfer from the C2 position to FAD, generating the eneamine tautomer of the iminoaspartate product. nih.gov

Computational and experimental studies have sought to distinguish between these possibilities. Recent mechanistic studies using multiple kinetic isotope effects have provided strong evidence for a process where a proton is removed from the α-amino group while a hydride is transferred from the C2 to the flavin cofactor, with the hydride transfer being the rate-limiting step. acs.org This mechanism aligns more closely with that of canonical amino acid oxidases. nih.gov The enzyme's ability to use fumarate as an electron acceptor is particularly relevant for anaerobic NAD+ synthesis, where the reduced FADH₂ transfers a hydride to fumarate to generate succinate, regenerating the oxidized FAD cofactor. nih.govbiorxiv.org This dual functionality underscores the enzyme's adaptation to varying metabolic conditions.

| Mechanistic Aspects of L-Aspartate Oxidase | |

| Enzyme | L-Aspartate Oxidase (Laspo) nih.gov |

| Cofactor | Flavin Adenine Dinucleotide (FAD) nih.gov |

| Reaction | L-Aspartate → Iminoaspartate nih.gov |

| Electron Acceptors | Molecular Oxygen (O₂) or Fumarate nih.govbiorxiv.org |

| Proposed Mechanism | Deprotonation of α-amino group followed by concerted or stepwise hydride transfer from Cα to FAD acs.org |

| Physiological Role | First step in de novo NAD+ biosynthesis in bacteria researchgate.netmdpi.com |

Role in Bacterial NAD+ Synthesis Pathways

In the majority of bacteria, the de novo synthesis of Nicotinamide Adenine Dinucleotide (NAD+) utilizes L-aspartate as a foundational precursor. nih.gov This essential metabolic pathway is critical for cellular redox reactions, serving as a coenzyme for a multitude of dehydrogenases. nih.gov The biosynthesis of NAD+ is a vital process, and its disruption can have bactericidal effects. nih.gov

The pathway commences with the conversion of L-aspartate to quinolinic acid, which is then transformed into nicotinic acid mononucleotide (NaMN). Subsequent enzymatic steps lead to the formation of nicotinic acid adenine dinucleotide (NaAD), which is finally amidated to produce NAD+. nih.gov While L-aspartate is the recognized substrate, the specificity of the enzymes in this pathway for aspartate esters, including 4-Methyl hydrogen L-aspartate, has not been extensively documented in scientific literature. The initial enzymatic steps involve the recognition of the free carboxyl groups of L-aspartate, suggesting that the presence of a methyl ester at the 4-position would likely impede or prevent its entry into this biosynthetic route.

FAD-Dependent Catalysis and Electron Acceptors

Flavin Adenine Dinucleotide (FAD) is a redox-active coenzyme that is crucial for a wide array of enzymatic reactions, particularly those involving oxidation-reduction processes. FAD-dependent enzymes are key players in metabolism, where they facilitate the transfer of electrons. wikipedia.org One notable FAD-dependent enzyme in the context of aspartate metabolism is D-aspartate oxidase. wikipedia.org This enzyme catalyzes the oxidative deamination of D-aspartate to yield oxaloacetate, ammonia (B1221849), and hydrogen peroxide, using FAD as the cofactor to accept electrons. wikipedia.org

The substrate specificity of D-aspartate oxidase has been a subject of investigation. While its primary substrate is D-aspartate, studies have shown that it can also oxidize other D-amino acids and certain derivatives. For instance, D-aspartate oxidase from beef kidney has been found to oxidize D-aspartate-dimethyl-ester and N-methyl-D-aspartate. nih.gov This indicates that the enzyme can tolerate modifications of the carboxyl groups of D-aspartate. However, this activity is specific to the D-enantiomer, and there is no evidence to suggest that the L-enantiomer, this compound, would be a substrate for this FAD-dependent enzyme.

Aspartate Kinase (AK) and its Regulatory Significance

Aspartate kinase (AK) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of the aspartate family of amino acids, which includes methionine, lysine, and threonine. wikipedia.orgnih.gov This reaction involves the ATP-dependent phosphorylation of the β-carboxyl group of L-aspartate. nih.gov The activity of aspartate kinase is tightly regulated through feedback inhibition by the end-product amino acids, ensuring a balanced supply for cellular needs. nih.gov

In many bacteria, such as Escherichia coli, there are multiple isozymes of aspartate kinase, each regulated by a different downstream amino acid. wikipedia.org This allows for independent control over the biosynthesis of methionine, lysine, and threonine. The substrate for aspartate kinase is L-aspartate, and the enzyme's active site is structured to specifically recognize and bind this molecule. The presence of a methyl group esterified to the β-carboxyl group (the 4-position) of L-aspartate, as in this compound, would block the site of phosphorylation. Consequently, it is highly improbable that this compound could serve as a substrate for aspartate kinase.

Aspartate Transcarbamylase (ATC) in Pyrimidine (B1678525) Biosynthesis

Aspartate Transcarbamylase (ATC) is a key allosteric enzyme that directs L-aspartate into the pyrimidine biosynthetic pathway by catalyzing its reaction with carbamoyl (B1232498) phosphate to form N-carbamoyl-L-aspartate. kenyon.eduwikipedia.org This is the first committed step in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. kenyon.edu The enzyme is subject to complex allosteric regulation by nucleotides such as ATP, CTP, and UTP, which signal the cell's metabolic state and requirements for pyrimidines. kenyon.edu

The substrate specificity of ATC is very high for L-aspartate. nih.govnih.gov Structural and kinetic studies have revealed that the active site of ATC has a strong and highly specific interaction with the β-carboxylate group of L-aspartate. nih.gov This interaction is critical for substrate binding and catalysis. The esterification of this β-carboxylate group, as is the case in this compound, would prevent this crucial interaction. Therefore, this compound is not expected to be a substrate for Aspartate Transcarbamylase.

Protease-Catalyzed Oligomerization of Aspartate Esters

For instance, studies on the oligomerization of L-aspartate diethyl ester have shown that proteases can effectively catalyze the formation of oligo(β-ethyl-α-aspartate). This indicates that the enzymatic machinery of certain proteases can accommodate and react with aspartate molecules that are esterified at their carboxyl groups. It is plausible that this compound could also serve as a substrate for such protease-catalyzed oligomerization reactions, potentially leading to the formation of polyaspartate derivatives with a methyl ester group on the side chain. Further research would be necessary to determine the efficiency and specificity of various proteases for this particular substrate.

Other Aspartate-Metabolizing Enzymes (e.g., Aspartase, D-Aspartate Oxidase)

Several other enzymes are involved in the metabolism of aspartate, each with its own distinct properties and substrate specificities.

Aspartase (L-Aspartate Ammonia-Lyase) : This enzyme catalyzes the reversible deamination of L-aspartate to form fumarate and ammonia. wikipedia.org Aspartase is known for its remarkably high substrate specificity. nih.gov Extensive studies have consistently shown that it is highly specific for L-aspartate, and it does not act on other amino acids or derivatives. nih.gov This stringent specificity suggests that this compound would not be a substrate for aspartase. The presence of the methyl ester at the 4-position would likely prevent the necessary interactions within the enzyme's active site for catalysis to occur.

D-Aspartate Oxidase : As previously mentioned in the context of FAD-dependent catalysis, D-aspartate oxidase is a flavoenzyme that acts on D-aspartate. wikipedia.org Its primary function is the oxidative deamination of D-aspartate. nih.gov The enzyme exhibits some tolerance for modifications at the carboxyl groups, as evidenced by its ability to oxidize D-aspartate-dimethyl-ester and N-methyl-D-aspartate. nih.gov This suggests that the active site can accommodate esterified derivatives of D-aspartate. However, the enzyme is stereospecific for the D-enantiomer. Therefore, while the D-enantiomer of 4-Methyl hydrogen aspartate might theoretically be a substrate, the L-enantiomer, which is the subject of this article, would not be.

The table below summarizes the substrate specificity of D-Aspartate Oxidase for various D-amino acids and their derivatives, highlighting the enzyme's preference for acidic D-amino acids and its ability to process some modified forms.

| Substrate | Relative Activity (%) |

| D-Aspartate | 100 |

| D-Glutamate | Variable, generally lower than D-Aspartate |

| N-Methyl-D-Aspartate | High |

| D-Asparagine | ~10 |

| D-Glutamine | Oxidized |

| D-Aspartate-dimethyl-ester | Oxidized |

| D-Alanine | Very low (~0.6%) |

| D-Leucine | Very low (~0.2%) |

| D-Methionine | Very low (~0.2%) |

| D-Proline | Very low (~0.2%) |

Data compiled from various studies on D-Aspartate Oxidase specificity. nih.govnih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Methyl Hydrogen L Aspartate

Chromatographic Techniques for Separation

Chromatography is a fundamental technique for isolating 4-Methyl hydrogen L-aspartate from other components in a sample, a critical step prior to its detection and quantification. The choice of chromatographic method depends on the specific requirements of the analysis, such as the need for chiral separation, high throughput, or the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. sigmaaldrich.com For the enantioselective analysis of compounds like this compound, HPLC is often equipped with chiral stationary phases (CSPs). The separation of enantiomers is essential as different stereoisomers can exhibit distinct biological activities.

Several types of CSPs have proven effective for the resolution of amino acid enantiomers. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as 3,5-dimethylphenylcarbamates, are widely used and have demonstrated broad enantiorecognition capabilities for a variety of chiral compounds. yakhak.orgnih.gov

Macrocyclic Glycopeptide-based CSPs: CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the direct analysis of underivatized amino acids. nih.govsigmaaldrich.com They possess ionic groups that allow for interactions with polar and ionic compounds in both aqueous and organic mobile phases. sigmaaldrich.com

Crown Ether-based CSPs: These phases are also suitable for the enantioseparation of amino acids, often utilizing an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase to enhance the interaction between the analyte's ammonium (B1175870) group and the crown ether. ankara.edu.tr

The choice of mobile phase is critical for achieving optimal separation and is dependent on the specific CSP and analyte. Typical mobile phases for normal-phase separations on polysaccharide CSPs consist of a hydrocarbon (like hexane) mixed with an alcohol modifier (such as ethanol (B145695) or isopropanol). yakhak.orghplc.eu For macrocyclic glycopeptide and crown ether CSPs, a mixture of water, organic solvents (like acetonitrile (B52724) or methanol), and an acid modifier is often employed. nih.govankara.edu.tr The ability to invert the elution order of enantiomers can sometimes be achieved by using a CSP with the opposite absolute configuration, which is advantageous for accurately quantifying trace enantiomeric impurities. hplc.eu

Table 1: Comparison of Chiral Stationary Phases for Amino Acid Derivative Separation

| CSP Type | Common Selector | Typical Mobile Phase | Advantages |

|---|---|---|---|

| Polysaccharide-based | Cellulose/Amylose Phenylcarbamates | Normal Phase (e.g., Hexane/Ethanol) | Broad applicability, high efficiency. yakhak.orgnih.gov |

| Macrocyclic Glycopeptide | Teicoplanin | Reversed-Phase/Polar Ionic (e.g., Water/Methanol (B129727)/Acid) | Direct analysis of underivatized amino acids, MS-compatible. sigmaaldrich.comsigmaaldrich.com |

| Crown Ether | Chiral Crown Ether | Reversed-Phase (e.g., Water/Acetonitrile/TFA) | Good separation for primary amine-containing compounds. ankara.edu.tr |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.comnih.gov Since amino acids and their derivatives like this compound are generally non-volatile due to their polar nature, a derivatization step is necessary to increase their volatility. sigmaaldrich.comsigmaaldrich.com

Methylation is a common derivatization strategy. For this compound, which already contains a methyl ester, further derivatization of the amino group is required. A common approach is the formation of N-acetyl methyl esters. ucdavis.edunih.gov This two-step process typically involves:

Esterification: The carboxyl group is converted to a methyl ester using acidified methanol. ucdavis.edu

Acylation: The amino group is acetylated using a reagent like acetic anhydride. ucdavis.edu

The resulting N-acetyl 4-methyl L-aspartate is sufficiently volatile for GC analysis. The separation is typically performed on a capillary column with a polar stationary phase. nih.gov

The mass spectrometer detector provides structural information based on the fragmentation pattern of the derivatized molecule under electron impact (EI) ionization. sigmaaldrich.comnih.gov This allows for confident identification of the compound. For N-methylated amino acid derivatives, characteristic fragment ions are observed, which are indicative of the compound's structure. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution and sensitivity. lcms.cznih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.gov

The primary advantage of UHPLC for the analysis of this compound is the potential for high-throughput screening. Analysis times can be reduced to a few minutes, compared to longer run times often required in traditional HPLC. nih.govnih.gov This is particularly beneficial in fields like metabolomics, where large numbers of samples need to be analyzed. nih.gov

UHPLC methods have been developed for the rapid separation of various amino acids and their derivatives. lcms.cznih.gov These methods can be coupled with various detectors, including UV and mass spectrometry, to provide both quantitative and qualitative information. The increased peak capacity and sensitivity of UHPLC can lead to better detection of low-abundance analytes in complex matrices. researchgate.net

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and specific detection and quantification of this compound. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a powerful analytical platform.

Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, is the gold standard for targeted quantification of small molecules in complex mixtures. wikipedia.orgspringernature.com MRM offers exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. wikipedia.orgnih.gov

The process involves two stages of mass analysis:

Precursor Ion Selection (Q1): The first mass analyzer (a quadrupole) is set to select the protonated molecular ion ([M+H]⁺) of this compound.

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell (q2).

Product Ion Selection (Q3): A second mass analyzer (a quadrupole) is set to select a specific, characteristic fragment ion.

This specific "transition" (precursor ion m/z → product ion m/z) is monitored over time. The intensity of the signal is directly proportional to the concentration of the analyte. nih.gov The high specificity of MRM minimizes interferences from other co-eluting compounds in the matrix, leading to a high signal-to-noise ratio and low limits of detection. researchgate.net MRM methods are highly reproducible and can be multiplexed to quantify several analytes in a single run. nih.govprotocols.io

Table 2: Hypothetical MRM Transitions for this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description |

|---|---|---|---|

| This compound | 148.06 | 88.04 | Transition 1 (Loss of C2H2O2) |

| This compound | 148.06 | 74.06 | Transition 2 (Loss of C3H6O2) |

Note: These transitions are illustrative and would require experimental optimization.

For the most accurate and precise quantification, a stable-isotope dilution (SID) approach is often employed in conjunction with mass spectrometry. nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound labeled with ¹³C or ¹⁵N) to the sample before any processing or analysis. nih.govnih.gov

The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. It co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different m/z value. Since the internal standard experiences the same sample preparation losses and ionization suppression/enhancement effects as the analyte, the ratio of the analyte's signal to the internal standard's signal provides a highly accurate measure of the analyte's concentration. nih.govresearchgate.net

Isotope dilution mass spectrometry (IDMS) is considered a definitive method for quantification and is frequently used to certify reference materials. nih.gov The use of stable-isotope labeled standards compensates for matrix effects and variations in instrument response, leading to robust and reliable quantitative results. nih.gov

Pre-column Derivatization Strategies for Enhanced Sensitivity and Specificity

Pre-column derivatization is a crucial technique in chromatography that chemically modifies an analyte before its introduction into the separation system. This process is particularly valuable for amino acids and their derivatives, such as this compound, as it can significantly improve their chromatographic behavior, enhance detection sensitivity, and enable the separation of chiral compounds. The primary goals of derivatizing this compound are to introduce a chromophore or fluorophore for UV or fluorescence detection, increase its hydrophobicity for better retention in reversed-phase chromatography, and to form diastereomers for chiral separation.

A variety of reagents are employed for the pre-column derivatization of amino acids. Among the most common are o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. A significant advantage of OPA is that the reagent itself is not fluorescent and does not interfere with the detection of the derivatives. However, OPA does not react with secondary amines.

FMOC-Cl, on the other hand, reacts with both primary and secondary amines to form stable, fluorescent derivatives. This makes it a more versatile reagent for comprehensive amino acid analysis. The derivatization reaction with FMOC-Cl is typically carried out in a borate (B1201080) buffer at an alkaline pH. The resulting FMOC-amino acid derivatives are highly fluorescent and can be detected with high sensitivity.

For the chiral separation of amino acid enantiomers, including the L- and D-isomers of this compound, chiral derivatizing agents are employed. These reagents, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and others like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), react with the amino acid to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral stationary phase, allowing for the quantification of each enantiomer.

The choice of derivatization strategy depends on the specific analytical requirements, including the desired sensitivity, the need for chiral separation, and the available detection instrumentation.

| Derivatization Reagent | Target Functional Group | Reaction Conditions | Detection Method | Advantages | Limitations |

| o-Phthalaldehyde (OPA) | Primary amines | Alkaline pH, presence of a thiol (e.g., 2-mercaptoethanol) | Fluorescence (Ex: ~340 nm, Em: ~450 nm) | Rapid reaction, non-fluorescent reagent, high sensitivity. | Does not react with secondary amines, derivatives can be unstable. |

| 9-Fluorenylmethylchloroformate (FMOC-Cl) | Primary and secondary amines | Alkaline pH (e.g., borate buffer) | Fluorescence (Ex: ~260 nm, Em: ~315 nm) | Reacts with both primary and secondary amines, stable derivatives. | Reagent hydrolysis product can interfere, requires removal of excess reagent. |

| Phenylisothiocyanate (PITC) | Primary and secondary amines | Anhydrous conditions, alkaline pH | UV (~254 nm) | Stable derivatives, suitable for protein sequencing. | Complex sample preparation, reagent is toxic. |

| Marfey's Reagent (FDAA) | Primary amines | Mildly basic conditions | UV (~340 nm) | Excellent for chiral separation, high enantioselectivity. | Lower sensitivity compared to fluorescent reagents. |

| GITC | Primary and secondary amines | Basic conditions | UV (~250 nm) | Effective for chiral separation of various amino acids. | May produce multiple derivatives with some amino acids. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive analytical technique that provides detailed information about the molecular structure and dynamics of chemical compounds. It is an indispensable tool for the unambiguous structural elucidation of molecules like this compound and for studying its role within the complex biochemical matrix of metabolomics.

Structural Elucidation:

The structure of this compound can be definitively confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals are expected for the methyl ester protons, the two methylene (B1212753) protons (C3-H), and the alpha-proton (C2-H). The chemical shift of the methyl protons will be a singlet, typically around 3.7 ppm. The methylene protons will appear as a multiplet, often an ABX system, due to their diastereotopic nature, with chemical shifts generally in the range of 2.8-3.0 ppm. The alpha-proton will be a doublet of doublets, coupling to the two methylene protons, with a chemical shift around 4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, five distinct carbon signals are expected: the methyl carbon of the ester, the methylene carbon, the alpha-carbon, and the two carbonyl carbons of the carboxylic acid and the ester groups. The chemical shifts of these carbons provide further confirmation of the molecular structure.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY spectrum shows correlations between protons that are coupled to each other, confirming, for instance, the coupling between the alpha-proton and the methylene protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.7 (s) | ~52 |

| C2-H (α-H) | ~4.0 (dd) | ~51 |

| C3-H₂ (β-H₂) | ~2.8-3.0 (m) | ~36 |

| C1=O (acid) | - | ~174 |

| C4=O (ester) | - | ~171 |

Predicted chemical shifts are based on data for analogous compounds such as L-aspartic acid and its dimethyl ester. Actual values may vary depending on the solvent and other experimental conditions.

Role in Metabolomics:

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. NMR spectroscopy is a key analytical platform in this field due to its high reproducibility, non-destructive nature, and ability to provide quantitative information on a wide range of compounds simultaneously.

In the context of metabolomics, NMR can be used to:

Identify and Quantify this compound: By analyzing the NMR spectra of biological extracts (e.g., from cells, tissues, or biofluids), the characteristic signals of this compound can be identified and its concentration determined. This is crucial for understanding its role in metabolic pathways.

Trace Metabolic Pathways: Using stable isotope-labeled precursors (e.g., ¹³C-glucose), NMR can track the flow of atoms through metabolic pathways. The incorporation of ¹³C into this compound can reveal the metabolic routes leading to its synthesis.

Study Metabolic Responses: Metabolomics studies often involve comparing the metabolic profiles of different biological states (e.g., healthy vs. diseased, treated vs. untreated). NMR can detect changes in the concentration of this compound and other related metabolites, providing insights into the biochemical perturbations associated with the condition under investigation.

The non-invasive and quantitative nature of NMR makes it a powerful tool for studying the dynamic role of this compound in complex biological systems, contributing to a deeper understanding of cellular metabolism and its regulation.

Computational and Theoretical Investigations of 4 Methyl Hydrogen L Aspartate

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for exploring the behavior of biological molecules. For 4-Methyl hydrogen L-aspartate, these approaches can elucidate its conformational landscape, electronic structure, and interactions within a complex biological environment such as an enzyme's active site.

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations for Enzyme Mechanisms

The hybrid QM/MM method is a state-of-the-art computational approach for studying enzymatic reactions. nih.gov It treats the chemically active region of the system (e.g., the substrate and key active site residues) with high-accuracy quantum mechanics (QM), while the surrounding protein and solvent are described using more computationally efficient molecular mechanics (MM). cas.cn This dual-level approach balances accuracy with computational feasibility, making it ideal for modeling complex biomolecular systems.

For enzymes that could potentially process this compound, such as those from the aspartase/fumarase superfamily or glutamate (B1630785) mutase, QM/MM simulations are invaluable. For instance, studies on aspartate ammonia (B1221849) lyase, which catalyzes the conversion of L-aspartate to fumarate (B1241708), have used QM/MM to map out the entire reaction pathway. cas.cnresearchgate.net These calculations identified a rate-limiting proton abstraction step and clarified the roles of key active site residues like serine and histidine. cas.cn Similarly, QM/MM investigations into glutamate mutase, which converts glutamate to methylaspartate, have detailed a radical-based fragmentation-recombination mechanism and quantified the electrostatic and steric contributions of the protein environment to catalysis. nih.gov

Applying the QM/MM methodology to this compound within a relevant enzyme active site would allow researchers to:

Determine the precise mechanism of bond cleavage and formation.

Calculate the free energy barriers for each step of the reaction, identifying the rate-determining step. quantumzyme.com

Analyze the transition states and any reaction intermediates. nih.gov

Elucidate the specific roles of active site amino acids in stabilizing charge and guiding the substrate through its chemical transformation.

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and geometry of molecules. mdpi.com It is particularly effective for performing conformational analysis and determining the electronic properties of amino acid derivatives. rsc.orgresearchgate.net DFT studies on related compounds like L-aspartic acid, its esters, and other N-methylated amino acids provide a framework for understanding this compound. rsc.orgresearchgate.netnih.gov

Conformational analysis of L-aspartic acid dimethyl ester using DFT has revealed multiple stable conformers, with their relative stabilities being determined by a combination of steric and hyperconjugative effects. researchgate.net The presence of intramolecular hydrogen bonds is a key factor in stabilizing certain geometries. researchgate.netresearchgate.net N-methylation, as in this compound, is known to significantly impact conformational preferences and can increase aqueous solubility and lipophilicity. rsc.orgresearchgate.net DFT calculations show that N-methylation alters the molecule's dipole moment and polarizability and can lower the energy barrier for cis/trans isomerization of the amide bond. rsc.org

Electronic properties such as molecular orbital energies (HOMO/LUMO), atomic charges, and the molecular electrostatic potential (MEP) can also be accurately calculated with DFT. nih.govnih.gov These properties are crucial for predicting a molecule's reactivity. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity, and the MEP map highlights regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. nih.gov

Below is an example of data that can be generated through DFT calculations, based on findings for related N-methylated amino acid derivatives. rsc.org

| Property | Generic Amino Acid Derivative (Ac-X-OMe) | Generic N-Methylated Derivative (Ac-(NMe)X-OMe) | Implication for this compound |

|---|---|---|---|

| Aqueous Solubility (ΔGsolv) | Baseline | More Negative (More Soluble) | Expected to have enhanced water solubility compared to non-methylated parent. |

| Dipole Moment | Baseline | Increased | Higher polarity, affecting interactions with polar solvents and enzyme active sites. |

| HOMO-LUMO Energy Gap | Baseline | Decreased | Potentially higher chemical reactivity. |

| Amide cis/trans Energy Barrier | Baseline | Lowered | Increased conformational flexibility around the peptide-like bond. |

Potential Energy Surface Generation and Analysis

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. u-szeged.hu For a molecule like this compound, a PES can be generated by systematically changing key dihedral angles (torsional angles) and calculating the corresponding energy at each point, often using DFT or other quantum mechanical methods.

The analysis of a PES provides a comprehensive view of a molecule's conformational possibilities. It allows for the identification of:

Local and Global Minima: These correspond to the stable, low-energy conformations (conformers) that the molecule is most likely to adopt.

Saddle Points: These represent the transition states between different conformers, and their energy determines the barrier to conformational change.

For example, a four-dimensional PES for N-acetyl-L-aspartic acid N′-methylamide has been explored by varying the two backbone dihedral angles (φ, ψ) and the two side-chain dihedral angles (χ1, χ2). u-szeged.hu Such an analysis for this compound would reveal how the methyl ester and the N-methyl group influence the preferred backbone and side-chain orientations. This information is critical for understanding how the molecule fits into a receptor or enzyme active site, as biological activity is often linked to a specific "bioactive" conformation.

Enzyme-Substrate Binding and Catalysis Mechanisms

Computational methods are instrumental in dissecting the intricate mechanisms of enzyme-substrate interactions and catalysis. They can model processes like proton and hydride transfers and quantify the crucial role of non-covalent interactions like hydrogen bonding.

Analysis of Hydride and Proton Transfer Processes

Hydride and proton transfers are fundamental steps in many enzymatic reactions. Computational studies, particularly QM/MM simulations, can trace the movement of these particles and calculate the associated energy profiles.

Proton Transfer: Many enzymes that act on amino acids, such as racemases and aminotransferases, utilize acid-base catalysis involving proton transfer. quantumzyme.comaber.ac.uk For instance, aspartate racemase catalyzes the interconversion of L- and D-aspartate via a two-base mechanism where cysteine residues abstract and donate a proton to the α-carbon. wikipedia.orgrsc.org QM/MM studies of aspartate aminotransferase have detailed a stepwise mechanism where a lysine (B10760008) residue shuttles a proton from the substrate's α-carbon to the PLP cofactor, with a calculated free energy barrier for the rate-limiting proton abstraction step. quantumzyme.comresearchgate.net For this compound, the acidity of the α-hydrogen could be investigated computationally to predict its susceptibility to enzymatic proton abstraction.

Hydride Transfer: In redox reactions catalyzed by dehydrogenases, a hydride ion (a proton and two electrons) is transferred, typically to a cofactor like NAD+. ebi.ac.uk Computational studies of glutamate dehydrogenase have elucidated the mechanism where an aspartate residue acts as a general base to deprotonate the substrate's amino group, facilitating the subsequent hydride transfer to NAD+. ebi.ac.uk Such analyses could determine the feasibility of similar oxidative reactions for this compound.

The table below summarizes key findings from computational studies on proton transfer in related enzyme systems.

| Enzyme System | Computational Method | Key Finding | Relevance to this compound |

|---|---|---|---|

| Aspartate Aminotransferase quantumzyme.com | QM/MM Metadynamics | Stepwise proton shuttle by Lys258 with a 17.85 kcal/mol barrier for the rate-limiting step. | Provides a model for how the α-proton could be abstracted in a PLP-dependent enzyme. |

| Aspartate Ammonia Lyase cas.cn | QM/MM | Rate-limiting Cβ proton abstraction by a Serine residue. | Illustrates an alternative reaction pathway involving proton abstraction from the β-carbon. |

| Aspartate Racemase wikipedia.orgrsc.org | Site-directed Mutagenesis & Structural Analysis | A two-base mechanism involving two conserved Cysteine residues for 1,1-proton transfer. | Shows a cofactor-independent mechanism for altering stereochemistry via proton transfer. |

Role of Hydrogen Bonding in Active Site Preorganization

Hydrogen bonds are critical for molecular recognition and catalysis within an enzyme's active site. rsc.org They are responsible for correctly positioning the substrate, stabilizing charged intermediates and transition states, and creating a preorganized environment that lowers the activation energy of the reaction. uni-bayreuth.denih.gov

Computational analyses can identify and quantify the strength of hydrogen bonding networks between a substrate like this compound and the surrounding amino acid residues. nih.gov The functional groups of this compound—the two carboxyl groups, the secondary amine, and the ester carbonyl oxygen—are all capable of participating in hydrogen bonds as either donors or acceptors.

Studies of aspartate aminotransferase reveal an extensive hydrogen-bonding network that connects the substrate to the cofactor and key residues, influencing the cofactor's electrophilicity and preorganizing the active site for catalysis. nih.gov In some cases, very short, strong hydrogen bonds known as low-barrier hydrogen bonds (LBHBs) may form, which can significantly facilitate proton transfer. nih.govnih.gov Molecular dynamics simulations combined with QM calculations can reveal how the dynamic network of hydrogen bonds changes throughout the catalytic cycle, guiding the substrate along the reaction coordinate. nih.gov Understanding the specific hydrogen bonding patterns of this compound is therefore essential for predicting its binding affinity and reactivity in a given enzyme.

Prediction of Metabolic Pathways and Derivatization Behaviors

Computational and theoretical investigations into this compound provide predictive insights into its biochemical fate and chemical reactivity. In the absence of direct experimental studies on this specific compound, its metabolic pathways and derivatization behaviors can be inferred from the known biochemistry of L-aspartate and the chemical properties of its functional groups.

Predicted Metabolic Pathways

The metabolic journey of this compound is predicted to commence with a primary hydrolysis step, followed by the entry of the resulting L-aspartate into central metabolic routes.

Initial Hydrolysis: It is hypothesized that the methyl ester bond of this compound is susceptible to enzymatic hydrolysis. A variety of non-specific esterases, proteases, and lipases present in biological systems are known to catalyze the cleavage of amino acid esters. nih.govcncb.ac.cn This initial reaction would yield L-aspartate and methanol (B129727), allowing the parent amino acid to enter its well-established metabolic network.

Entry into L-Aspartate Metabolism: Following hydrolysis, the liberated L-aspartate serves as a crucial node in metabolism. nih.gov It is a non-essential amino acid that can be synthesized from the citric acid cycle intermediate, oxaloacetate, via transamination. smpdb.ca L-aspartate is a precursor for a multitude of essential biomolecules, including other amino acids and the building blocks of DNA and RNA. asm.orgnih.gov

The predicted subsequent pathways for L-aspartate derived from this compound are detailed in the table below.

| Metabolic Pathway | Key Enzyme(s) | Metabolic Product(s) | Significance |

|---|---|---|---|

| Amino Acid Biosynthesis | Aspartate Kinase, Asparagine Synthetase | L-Threonine, L-Methionine, L-Lysine, L-Isoleucine, L-Asparagine | Serves as the primary precursor for the aspartate family of amino acids. nih.govresearchgate.netresearchgate.net |

| Nucleotide Synthesis (Purines) | Adenylosuccinate Synthetase | Adenylosuccinate | Donates a nitrogen atom for the de novo synthesis of the purine (B94841) ring, essential for DNA and RNA. nih.govasm.org |

| Nucleotide Synthesis (Pyrimidines) | Aspartate Transcarbamylase | N-Carbamoylaspartate | Provides a significant portion of the carbon and nitrogen backbone for the pyrimidine (B1678525) ring. nih.gov |

| Urea (B33335) Cycle | Argininosuccinate (B1211890) Synthetase | Argininosuccinate | Participates in nitrogen disposal by donating an amino group. nih.govymdb.ca |

| Citric Acid Cycle (Anaplerosis) | Aspartate Aminotransferase | Oxaloacetate | Replenishes citric acid cycle intermediates, linking amino acid and carbohydrate metabolism. smpdb.careactome.org |

Predicted Derivatization Behaviors

The chemical structure of this compound features three primary reactive sites for derivatization: the α-amino group, the α-carboxylic acid group, and the β-methyl ester group. Theoretical analysis predicts its behavior in common chemical derivatization reactions, which are often employed for analytical detection and quantification. sigmaaldrich.comlibretexts.org

Reactions at the α-Amino Group: The primary amine is a nucleophilic site available for various derivatization reactions, typically used to introduce a chromophore or fluorophore for detection. creative-proteomics.comjascoinc.com

Reactions at the α-Carboxylic Acid Group: The free carboxylic acid can be targeted by esterification or silylation agents.

Reactions involving the β-Methyl Ester Group: The existing ester can undergo transesterification under certain conditions or hydrolysis.

The predicted derivatization reactions are summarized in the table below.

| Functional Group | Reagent Class | Example Reagent | Predicted Product Type | Application |

|---|---|---|---|---|

| α-Amino Group | Aldehydes/Thiols | o-Phthalaldehyde (B127526) (OPA) | Fluorescent Isoindole Derivative | HPLC with fluorescence detection. nih.gov |

| α-Amino Group | Acyl Chlorides | Dansyl Chloride | Fluorescent Sulfonamide Derivative | Chromatographic analysis. libretexts.org |

| α-Amino Group | Acyl Chlorides | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | UV-active Carbamate Derivative | HPLC with UV or fluorescence detection. creative-proteomics.com |

| α-Amino Group | Aryl Halides | 2,4-Dinitrofluorobenzene (DNFB) | UV-active Dinitrophenyl (DNP) Derivative | Chromatographic analysis. creative-proteomics.com |

| α-Carboxylic Acid | Silylating Agents | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Silyl Ester Derivative | Gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com |

| α-Carboxylic Acid | Alkylating Agents / Alcohols | Methanol / HCl | Dimethyl Ester Derivative | Synthesis and analysis. nih.gov |

Current Challenges and Future Research Directions

Elucidation of D-Aspartate Biosynthetic Pathways in Mammals

The presence and physiological significance of D-aspartate (D-Asp) in mammals, particularly in the nervous and endocrine systems, have spurred considerable research into its metabolic origins. nih.govjst.go.jp While it is understood that D-Asp is not incorporated into proteins, it plays crucial roles as a signaling molecule. nih.gov The primary source of D-Asp in mammals is believed to be the stereochemical inversion of its L-isomer, L-aspartate (L-Asp). researchgate.net However, the precise enzymatic machinery responsible for this conversion remains an area of active investigation and debate. jst.go.jpmdpi.com

The first demonstration of D-aspartate biosynthesis in mammalian cells was in rat pheochromocytoma (PC12) cells. nih.govnih.gov Studies showed a time-dependent accumulation of D-Asp in the cell culture, which was proportional to the number of cells, providing clear evidence of endogenous synthesis. nih.govresearchgate.net Subsequent research has identified similar synthetic capabilities in other cell lines, including rat pituitary tumor GH3 cells and human cervical adenocarcinoma HeLa cells. jst.go.jpmdpi.com

Several enzymes have been proposed as candidates for the role of aspartate racemase in mammals, the enzyme responsible for converting L-Asp to D-Asp.